molecular formula C15H11ClF2O B1327659 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-46-2

4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone

Cat. No. B1327659
M. Wt: 280.69 g/mol
InChI Key: LSCKLIXCUXTQSO-UHFFFAOYSA-N
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Description

The compound 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone is a chemical entity that has been the subject of various studies due to its potential applications in different fields, including organic synthesis and material science. The compound is characterized by the presence of chloro and fluoro substituents on its phenyl rings, which can significantly influence its physical, chemical, and electronic properties.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, the compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized by a reaction between 4-fluoroacetophenone and 4-chlorobenzaldehyde in ethanol with sodium hydroxide as a catalyst . Similarly, other related compounds have been synthesized using base-catalyzed Claisen-Schmidt condensation reactions . These methods are generally efficient and can be optimized for better yields.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the structure of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was confirmed by IR and single crystal X-ray diffraction studies . The geometrical parameters obtained from X-ray diffraction studies were found to be in agreement with those calculated using density functional theory (DFT) . This suggests that the compound has a stable structure with significant hyper-conjugative interaction and charge delocalization, as evidenced by NBO analysis.

Chemical Reactions Analysis

The reactivity of chloro- and fluoro-substituted compounds has been explored in various chemical reactions. For instance, 3-chloro-4-fluorothiophene-1,1-dioxide has been used as a Diels-Alder diene, reacting with different dienophiles to produce a range of substituted aromatics or cyclic chlorofluorodienes . This indicates that the presence of halogen substituents can enhance the reactivity and regioselectivity of such compounds in cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogen-substituted compounds are influenced by the nature of the substituents. The vibrational wavenumbers of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one were calculated using HF and DFT methods, which help in understanding the compound's vibrational properties . The first hyperpolarizability of the compound is significant, indicating potential applications in nonlinear optical (NLO) materials . The HOMO-LUMO analysis suggests an electron density transfer between the phenyl rings, which is crucial for understanding the electronic properties of the compound . Additionally, the molecular electrostatic potential (MEP) analysis reveals the distribution of charges across the molecule, which is important for predicting sites of reactivity .

Scientific Research Applications

1. Structural Analysis and Intermolecular Interactions

A study focused on synthesizing and characterizing derivatives of 1,2,4-triazoles, including a fluoro and a chloro derivative, to understand different intermolecular interactions. This research explored the physical properties and intermolecular interactions of these compounds, contributing to the understanding of similar fluorine and chlorine-containing compounds like 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone (Shukla et al., 2014).

2. Development of Synthetic Routes for Related Compounds

Another study developed an improved synthetic route for a self-polymerizable PPQ monomer mixture. This research is significant for synthesizing compounds like 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone, showcasing the importance of efficient synthetic methods for such complex molecules (Baek & Harris, 2005).

3. Quantum Chemical Studies on Similar Molecules

A study on 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its fluoro counterpart employed quantum chemical studies to analyze molecular geometry and chemical reactivity. Insights from this research are applicable to understanding the chemical properties of 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone (Satheeshkumar et al., 2017).

4. Exploration of Electrooptical Properties

Research on various 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates with different substituents, including fluoro and chloro, highlights the potential of these compounds in electrooptical applications. This study provides insights into the electrooptical properties that could be relevant for 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone (Gray & Kelly, 1981).

5. Antibacterial Applications

A study on the synthesis of new fluorine-containing thiadiazolotriazinones, which include groups similar to those in 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone, showed potential antibacterial activities. This suggests possible applications of 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone in antibacterial research (Holla, Bhat, & Shetty, 2003).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCKLIXCUXTQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644585
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one

CAS RN

898768-46-2
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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